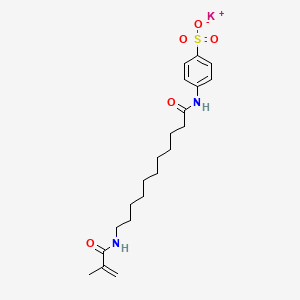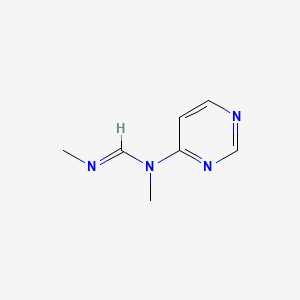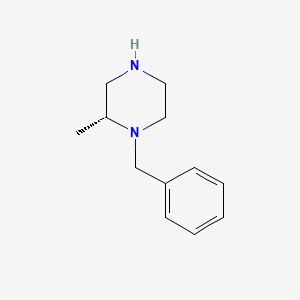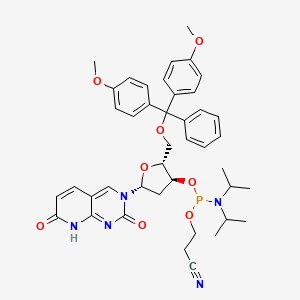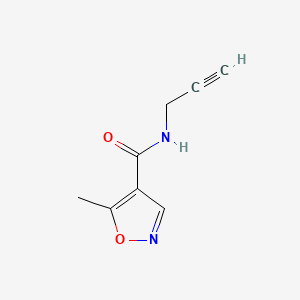![molecular formula C8H7F2N3 B575944 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine CAS No. 189045-41-8](/img/structure/B575944.png)
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)-H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine may involve large-scale difluoromethylation processes using metal-based methods that can transfer the difluoromethyl group to C(sp^2) sites both in stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined the production process, making it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine include other difluoromethylated benzimidazoles and related heterocyclic compounds. Examples include:
- 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine
- 2-(Chloromethyl)-1H-benzo[d]imidazol-4-amine
- 2-(Bromomethyl)-1H-benzo[d]imidazol-4-amine
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable molecule for various applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8/h1-3,7H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQCXRTSAGQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
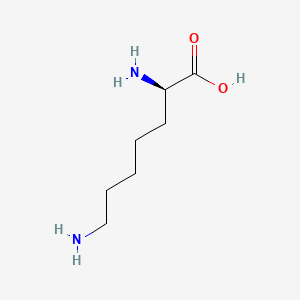
![1-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,(2S-trans)-(9CI)](/img/new.no-structure.jpg)
